molecular formula C28H44O2 B8210163 Ercalcidiol-d3

Ercalcidiol-d3

Cat. No.: B8210163
M. Wt: 415.7 g/mol
InChI Key: KJKIIUAXZGLUND-AJMWPXNJSA-N
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Description

Ercalcidiol-d3, also known as 25-hydroxyergocalciferol, is a form of vitamin D2. It is a hydroxylated metabolite of ergocalciferol (vitamin D2) and plays a crucial role in the regulation of calcium and phosphate metabolism in the body. This compound is often used as a marker for vitamin D status in clinical settings and has significant implications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ercalcidiol-d3 is synthesized through the hydroxylation of ergocalciferol. The process involves the introduction of a hydroxyl group at the 25th position of the ergocalciferol molecule. This hydroxylation is typically carried out using specific enzymes such as vitamin D 25-hydroxylase, which is present in the liver. The reaction conditions often include maintaining a controlled environment to ensure the specificity and efficiency of the hydroxylation process .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of biotechnological methods to enhance the yield and purity of the compound. This includes the use of genetically engineered microorganisms that express high levels of vitamin D 25-hydroxylase. The process is optimized to achieve large-scale production while maintaining the quality and stability of the compound .

Chemical Reactions Analysis

Types of Reactions

Ercalcidiol-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ercalcidiol-d3 has a wide range of applications in scientific research:

Mechanism of Action

Ercalcidiol-d3 exerts its effects by being converted to calcitriol in the kidneys. Calcitriol then binds to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis. This binding leads to the modulation of gene transcription, ultimately affecting various physiological processes such as bone mineralization and immune function .

Comparison with Similar Compounds

Similar Compounds

    Calcifediol (25-hydroxycholecalciferol): A hydroxylated form of vitamin D3.

    Calcitriol (1,25-dihydroxycholecalciferol): The active form of vitamin D3.

    Ergocalciferol (Vitamin D2): The parent compound of ercalcidiol-d3.

Uniqueness

This compound is unique in its specific role as a hydroxylated metabolite of vitamin D2, which allows it to serve as a precise marker for vitamin D2 status. Its ability to be converted to the active form, calcitriol, makes it crucial for maintaining calcium and phosphate balance in the body .

Properties

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21+,24+,25-,26+,28-/m1/s1/i1D2,13D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKIIUAXZGLUND-AJMWPXNJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)(C)O)C)O)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217467-39-4
Record name 1217467-39-4
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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